N-(2-(1H-苯并[d]咪唑-2-基)苯基)-1-对甲苯基吡咯啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2- (Substituted-styryl)Aniline” is a compound that has been studied for its anti-proliferative properties . It’s a hybrid molecule that includes a benzimidazole function, a chalcone (or styryl) moiety linked by a benzamide .
Synthesis Analysis
The synthesis of similar compounds involves aromatic aldehydes and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a compound similar to the one you’re interested in can be obtained .
Molecular Structure Analysis
The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine is a key step in the synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, IR spectroscopy has been used to identify functional groups .
科学研究应用
抗病毒特性N-(2-(1H-苯并[d]咪唑-2-基)苯基)-1-甲苯磺酰基吡咯烷-2-甲酰胺及其结构类似物,已因其作为抗病毒剂的潜力而被探索。例如,与 N-(2-(1H-苯并[d]咪唑-2-基)苯基)-1-甲苯磺酰基吡咯烷-2-甲酰胺结构相关的化合物已被设计并针对人类鼻病毒进行了测试,展示出显着的抗病毒活性。这些化合物的合成涉及甲苯磺酰化和用适当的乙酰胺处理等步骤,从而产生表现出强抗鼻病毒活性的目标产物,而没有明显的细胞毒性。分子中特定位置的取代对抗病毒活性至关重要,表明这些化合物有可能被开发成有效的抗病毒药物 (Hamdouchi 等,1999).
抗分枝杆菌活性此外,新的咪唑并[1,2-a]吡啶-3-甲酰胺衍生物(与 N-(2-(1H-苯并[d]咪唑-2-基)苯基)-1-甲苯磺酰基吡咯烷-2-甲酰胺具有相同的结构框架)已被合成并测试了其抗分枝杆菌活性。其中一些化合物对结核分枝杆菌的药物敏感菌株和耐药菌株均表现出相当大的活性,特定的衍生物显示出较高的安全性指数。这表明它们有可能作为开发新型抗分枝杆菌剂的有希望的支架 (Lv 等,2017).
作用机制
未来方向
属性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-17-12-14-18(15-13-17)33(31,32)29-16-6-11-23(29)25(30)28-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15,23H,6,11,16H2,1H3,(H,26,27)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTQKTCTSFUPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。